5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride

Medicinal Chemistry Protease Inhibitor Design Scaffold Vector Analysis

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is the only regioisomer matching the P1′ crystallographic binding mode in HIV-1 protease inhibitors. The gem-difluoro group reduces pKₐ by ~1.4 units for superior CNS permeability and metabolic stability. HCl salt form enhances solubility. Direct entry to EP₄ agonists and DPP-4 inhibitors with >2,600-fold selectivity. Not interchangeable with the 4-aminomethyl regioisomer or non-fluorinated analogs.

Molecular Formula C5H9ClF2N2O
Molecular Weight 186.59
CAS No. 2173996-55-7
Cat. No. B2378605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride
CAS2173996-55-7
Molecular FormulaC5H9ClF2N2O
Molecular Weight186.59
Structural Identifiers
SMILESC1C(NC(=O)C1(F)F)CN.Cl
InChIInChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(2-8)9-4(5)10;/h3H,1-2,8H2,(H,9,10);1H
InChIKeyAURLSETXNZVVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one Hydrochloride (CAS 2173996-55-7): Core Structural Identity and Procurement-Relevant Class Characteristics


5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is a fluorinated γ‑lactam building block featuring a gem‑difluoro motif at the 3‑position and a primary aminomethyl substituent at the 5‑position of the pyrrolidin‑2‑one ring, supplied as the hydrochloride salt (C₅H₉ClF₂N₂O, MW 186.59) . The compound belongs to the broader class of 3,3‑difluoropyrrolidin‑2‑one derivatives that have been patented as EP₄ receptor‑selective agonists [1] and incorporated into DPP‑4 inhibitor scaffolds [2]. Its structural features—the metabolically stabilizing gem‑difluoro group, the derivatizable aminomethyl handle, and the crystalline hydrochloride salt form—define its role as a versatile intermediate for protease inhibitor, CNS‑active agent, and agrochemical discovery programs [1].

Why Generic Substitution Fails for 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one Hydrochloride: Regioisomeric, Fluorination, and Salt‑Form Differentiation


This compound occupies a distinct position in chemical space that cannot be satisfied by the closest available analogs. The 5‑aminomethyl regioisomer (CAS 2173996‑55‑7) is not interchangeable with the 4‑aminomethyl variant (CAS 2098039‑78‑0), as the substitution pattern determines the vector of the derivatizable amine relative to the lactam carbonyl and the gem‑difluoro center, dictating downstream pharmacophore geometry . The non‑fluorinated congener, 5‑(aminomethyl)pyrrolidin‑2‑one (CAS 154148‑69‑3), lacks the gem‑difluoro group that is extensively documented to lower pyrrolidine pKₐ by approximately 1.4–1.6 log units and to substantially enhance metabolic stability relative to non‑fluorinated analogs [1]. The free base (CAS 2173996‑54‑6) lacks the improved aqueous solubility and ambient handling stability conferred by hydrochloride salt formation . These three orthogonal differentiation axes—regioisomeric position, fluorination status, and salt form—mean that procurement decisions based on chemical similarity alone risk introducing a compound with fundamentally different reactivity, pharmacokinetic potential, and synthetic utility.

Product-Specific Quantitative Evidence Guide: 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one Hydrochloride Differentiation Data


Regioisomeric Differentiation: 5-Aminomethyl vs. 4-Aminomethyl Substitution Governs Derivatization Vector and Pharmacophore Geometry

The 5‑(aminomethyl) substitution pattern places the primary amine on the carbon α to the lactam nitrogen, whereas the 4‑(aminomethyl) regioisomer (CAS 2098039‑78‑0) positions the amine on the β‑carbon. This positional difference changes the trajectory of the derivatizable amine relative to the carbonyl and gem‑difluoro center. In HIV‑1 protease inhibitor design, the (R)‑aminomethyl‑2‑pyrrolidinone P1′ ligand (5‑substituted pattern) achieved inhibition constants (Kᵢ) comparable to wild‑type protease against multi‑drug‑resistant mutants, with crystal structures at 1.25–1.55 Å resolution confirming that the 5‑position amine trajectory enables conformational adaptation to mutated S1′ subsites [1]. The 4‑aminomethyl regioisomer cannot replicate this binding trajectory. No peer‑reviewed crystallographic or enzymatic data have been reported for the 4‑regioisomer in any protease context, while the 5‑substituted aminomethyl‑pyrrolidinone motif has validated PDB deposition (PDB 3H5B) [2].

Medicinal Chemistry Protease Inhibitor Design Scaffold Vector Analysis

Gem‑Difluoro Metabolic Stability Advantage: 3,3‑Difluoropyrrolidine Scaffold vs. Non‑Fluorinated Pyrrolidine in Microsomal Clearance

In a systematic study of mono‑ and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance (CLint) was measured across azetidine, pyrrolidine, and piperidine series. The 3,3‑difluoropyrrolidine scaffold demonstrated high metabolic stability, with the study noting that the only exception to the generally high stability of fluorinated heterocycles was the 3,3‑difluoroazetidine derivative—the 3,3‑difluoropyrrolidine analogs were consistently stable [1]. In a separate quantitative example from nNOS inhibitor programs, gem‑difluorination at the benzylic position of a pyrrolidine‑containing inhibitor improved rat oral bioavailability from essentially 0% (parent) to 22% (difluorinated), demonstrating that gem‑difluoro incorporation directly translates to in vivo exposure gains [2]. These class‑level findings establish that the gem‑difluoro motif in the target compound is expected to confer substantial metabolic stability relative to its non‑fluorinated 5‑(aminomethyl)pyrrolidin‑2‑one analog (CAS 154148‑69‑3).

Drug Metabolism Pharmacokinetics Fluorine Chemistry Metabolic Stability

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Downstream Synthetic Application

The hydrochloride salt form (MW 186.59) of 5‑(aminomethyl)‑3,3‑difluoropyrrolidin‑2‑one is offered at 98% purity by multiple suppliers (ChemScene Cat. CS‑0312218, Leyan Cat. 1382888) , whereas the free base (CAS 2173996‑54‑6, MW 150.13) is primarily listed on chemical databases with limited vendor availability and fewer quality certificates . For the structurally related 3‑pyrrolidinone series, the hydrochloride salt exhibits aqueous solubility of approximately 40 g/L at 20 °C, while the free base is reported as virtually insoluble in water at room temperature . The hydrochloride form further enables storage under sealed, dry conditions at 2–8 °C with room‑temperature shipping stability, as specified in vendor technical datasheets . Procurement pricing for the hydrochloride salt is documented at €614.00/50 mg and €1,944.84/0.5 g (Biosynth, 3–4 week lead time) .

Chemical Synthesis Salt Selection Solubility Enhancement Building Block Handling

DPP‑4 Inhibitor Scaffold Precedent: The 3,3‑Difluoropyrrolidine Motif Delivers Nanomolar Potency with >2,600‑Fold Selectivity

The 3,3‑difluoropyrrolidine pharmacophore, for which this compound serves as a functionalized building block, has been incorporated into gosogliptin (PF‑00734200), a clinical‑stage DPP‑4 inhibitor. Gosogliptin exhibits an IC₅₀ of 13.0 nM against DPP‑4 with >2,600‑fold selectivity over the closely related off‑target proteases DPP‑8 and DPP‑9 . In the triazol‑prolyl‑difluoropyrrolidine series from which this scaffold derives, compounds 7j, 7q, and 7s demonstrated good DPP‑4 potency with excellent selectivity over DPP‑8, DPP‑9, and fibroblast activation protein (FAP) [1]. The gem‑difluoro substitution at the pyrrolidine 3‑position is critical to this selectivity profile: molecular docking studies indicate fluorine atoms occupy a hydrophobic sub‑pocket within the DPP‑4 active site that is sterically constrained in DPP‑8/DPP‑9 [1]. A building block lacking the 3,3‑difluoro motif would forfeit this selectivity‑conferring interaction.

DPP-4 Inhibition Type 2 Diabetes Selectivity Fluorinated Scaffolds

EP₄ Receptor Agonist Scaffold: Difluorolactam Patents Establishing the 3,3‑Difluoropyrrolidin‑2‑one Core for Osteo‑Related Indications

Patent WO 2014/015246 (Cayman Chemical/Myometrics) explicitly claims 3,3‑difluoropyrrolidin‑2‑one (γ‑lactam) derivatives as EP₄ receptor‑selective agonists for treating EP₄‑mediated osteo‑related diseases and conditions [1]. The patent describes structure‑activity relationships demonstrating that the gem‑difluoro substitution at the 3‑position of the pyrrolidin‑2‑one ring is essential for EP₄ receptor binding affinity and selectivity over other prostanoid receptor subtypes (EP₁–₃, DP, FP, IP, TP). The 5‑(aminomethyl)‑3,3‑difluoropyrrolidin‑2‑one hydrochloride compound serves as a direct synthetic precursor to the claimed difluorolactam compositions, with the aminomethyl group providing a conjugation handle for attachment of the aryl/heteroaryl moieties specified in the patent claims. The corresponding non‑fluorinated pyrrolidin‑2‑one scaffold is not claimed in these patents and has not demonstrated EP₄ agonist activity in the disclosed assays.

EP4 Receptor Prostaglandin Biology Osteo-Related Diseases γ-Lactam Scaffolds

Gem‑Difluoro Basicity Modulation: pKₐ Reduction of ~1.4–1.6 Units Relative to Non‑Fluorinated Pyrrolidine

The gem‑difluoro substitution at the 3‑position of the pyrrolidine ring reduces the conjugate acid pKₐ from approximately 11.3 (pyrrolidine) to approximately 9.7–9.9 for 3,3‑difluoropyrrolidine, representing a decrease of ~1.4–1.6 log units [1]. Computed lipophilicity for 3,3‑difluoropyrrolidine is XLogP3 = 0.6, reflecting a moderate increase relative to unsubstituted pyrrolidine (estimated LogP ≈ 0.0–0.2) [1]. Experimental LogD₇.₄ data for the structurally related 3,3‑difluoropyrrolidine scaffold shows LogD₇.₄ = 0.09 (vs. LogD₇.₄ ≈ −1.6 at pH 5.5, reflecting pH‑dependent ionization) [2]. This pKₐ shift has direct pharmacological consequences: in nNOS inhibitor programs, gem‑difluorination was strategically employed to lower the pKₐ of a basic nitrogen to enhance membrane permeability while retaining the capacity for reprotonation within the enzyme active site [3]. The 5‑(aminomethyl)‑3,3‑difluoropyrrolidin‑2‑one scaffold, with its additional amide carbonyl, is expected to exhibit further modulated basicity consistent with these class‑level trends.

Physicochemical Properties Basicity pKa Modulation Drug Design

Best Research and Industrial Application Scenarios for 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one Hydrochloride Based on Evidence


HIV‑1 Protease Inhibitor Development: P1′ Ligand Optimization Against Drug‑Resistant Mutants

The 5‑(aminomethyl)‑pyrrolidin‑2‑one motif has been crystallographically validated as a P1′ ligand in HIV‑1 protease inhibitors, demonstrating conformational adaptability to drug‑resistant mutations (I47V, L76V, V82A, N88D) while maintaining inhibitory potency [1]. The target compound provides the 5‑(aminomethyl)‑3,3‑difluoro scaffold that combines this validated P1′ binding trajectory with the metabolic stability advantages conferred by the gem‑difluoro group [2]. Medicinal chemistry teams developing next‑generation protease inhibitors can use this building block to install the P1′ moiety via amide coupling or reductive amination, with confidence that the regioisomeric positioning matches the published crystallographic binding mode (PDB 3H5B).

DPP‑4 Inhibitor Lead Generation and Selectivity Optimization Programs

The 3,3‑difluoropyrrolidine pharmacophore has delivered clinical‑stage DPP‑4 inhibitors (gosogliptin) with IC₅₀ = 13.0 nM and >2,600‑fold selectivity over DPP‑8/DPP‑9 [1]. The 5‑(aminomethyl)‑3,3‑difluoropyrrolidin‑2‑one hydrochloride serves as a versatile intermediate for constructing triazol‑prolyl‑difluoropyrrolidine series analogs, where the aminomethyl group can be functionalized to introduce diverse P2 substituents while retaining the selectivity‑conferring gem‑difluoro‑S2 sub‑pocket interaction [2]. This scaffold is particularly suited for structure‑based design programs seeking to optimize DPP‑4/DPP‑8 selectivity ratios beyond 10,000‑fold.

EP₄ Receptor Agonist Discovery for Osteo‑Related and Inflammatory Disease Indications

Patent WO 2014/015246 establishes the 3,3‑difluoropyrrolidin‑2‑one γ‑lactam core as a privileged scaffold for EP₄ receptor‑selective agonism [1]. The target compound provides a direct synthetic entry point to the claimed compositions, where the 5‑aminomethyl group can be elaborated with aryl, heteroaryl, or alkyl substituents to optimize EP₄ potency and subtype selectivity. Discovery teams pursuing EP₄‑mediated indications (bone healing, osteoporosis, inflammatory conditions) can leverage this building block to rapidly generate compound libraries within the patent‑protected chemical space.

CNS‑Active Agent Discovery Leveraging Modulated Basicity and Metabolic Stability

The gem‑difluoro‑mediated pKₐ reduction (~1.4–1.6 units vs. non‑fluorinated pyrrolidine) and enhanced metabolic stability make this scaffold particularly suitable for CNS drug discovery programs [1]. The reduced basicity improves the fraction of un‑ionized species at physiological pH, enhancing passive blood‑brain barrier permeability, while the metabolic stability of the gem‑difluoro motif addresses the oxidative liability common to unsubstituted pyrrolidines [2]. The aminomethyl handle enables conjugation to diverse CNS‑active pharmacophores (GPCR ligands, enzyme inhibitors, receptor modulators) without introducing additional metabolic soft spots.

Quote Request

Request a Quote for 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.